3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, and an imidazolidinedione group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The pyridazine ring is a six-membered ring with two nitrogen atoms, the piperidine ring is a six-membered ring with one nitrogen atom, and the imidazolidinedione group is a five-membered ring with two nitrogen atoms and two carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all affect its properties .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of related compounds involves various chemical reactions leading to the creation of complex heterocyclic structures, such as the reaction of hydrazine with other compounds to produce racemic mixtures and the formation of three-dimensional hydrogen-bonded networks in crystal structures (Varbanov et al., 2009). These processes are fundamental for developing new compounds with potential biological activities.
Biological Activity Exploration
- Studies have explored the potential biological activities of cyclic imides, which share structural similarities with the compound . For example, a series of cyclic imides were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, demonstrating the potential of such structures in modulating neurological functions (Butler et al., 1987).
Application in Anticancer Research
- The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to the compound of interest, has been investigated for their potential as anticancer agents. These compounds have been found to inhibit mitosis and demonstrate significant antitumor activity, highlighting the potential therapeutic applications of related chemical structures (Temple et al., 1987).
Mechanism of Action
Target of Action
A related compound, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, has been found to block ap-1-mediated luciferase activity , implying it may have an anti-inflammatory function.
Mode of Action
Based on its structural similarity to 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, it may interact with its targets by blocking certain enzymatic activities, potentially leading to anti-inflammatory effects .
Result of Action
Based on its potential anti-inflammatory activity, it may lead to a reduction in inflammation at the cellular level .
Future Directions
Properties
IUPAC Name |
3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-17-11(20)3-2-10(16-17)13(22)18-6-4-9(5-7-18)19-12(21)8-15-14(19)23/h2-3,9H,4-8H2,1H3,(H,15,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLULPGTUQSBQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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